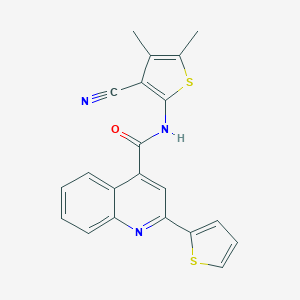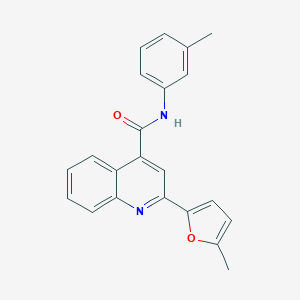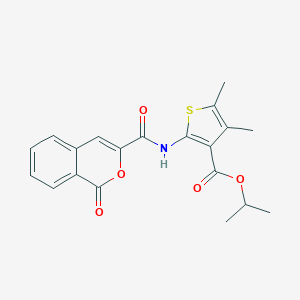![molecular formula C21H19N5O2S B448320 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 354550-65-5](/img/structure/B448320.png)
6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
Uniqueness
Compared to similar compounds, 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique structural features, such as the presence of a pyridinylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
354550-65-5 |
|---|---|
Molecular Formula |
C21H19N5O2S |
Molecular Weight |
405.5g/mol |
IUPAC Name |
6-amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H19N5O2S/c1-12-18-19(15(10-22)20(23)28-21(18)26-25-12)13-6-7-16(27-2)14(9-13)11-29-17-5-3-4-8-24-17/h3-9,19H,11,23H2,1-2H3,(H,25,26) |
InChI Key |
ACKFVLRYTHEWLT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CSC4=CC=CC=N4 |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B448237.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B448238.png)

![N-(2,5-dichlorophenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448241.png)
![N'-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-nitro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B448246.png)

![5-(2,3-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448248.png)
![N-benzyl-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B448249.png)
![4-[(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B448251.png)

![6-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448254.png)
![2-{[(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B448256.png)
![6-Amino-4-(4-bromo-3-fluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448258.png)
![3-bromo-5-(4-bromophenyl)-N-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448259.png)
